molecular formula C13H18N2OS2 B2618312 3-(butylsulfanyl)-N-[cyano(thiophen-3-yl)methyl]propanamide CAS No. 1796948-65-6

3-(butylsulfanyl)-N-[cyano(thiophen-3-yl)methyl]propanamide

Cat. No.: B2618312
CAS No.: 1796948-65-6
M. Wt: 282.42
InChI Key: DMOAGTLRYKLEGT-UHFFFAOYSA-N
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Description

3-(butylsulfanyl)-N-[cyano(thiophen-3-yl)methyl]propanamide is an organic compound that features a thiophene ring, a butylsulfanyl group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(butylsulfanyl)-N-[cyano(thiophen-3-yl)methyl]propanamide typically involves the reaction of thiophene derivatives with butylsulfanyl and cyano groups under controlled conditions. One common method involves the use of a thiophene precursor, which undergoes a series of reactions including alkylation, sulfonation, and cyano group introduction. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(butylsulfanyl)-N-[cyano(thiophen-3-yl)methyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(butylsulfanyl)-N-[cyano(thiophen-3-yl)methyl]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(butylsulfanyl)-N-[cyano(thiophen-3-yl)methyl]propanamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions, while the thiophene ring can engage in π-π stacking interactions. These interactions can influence the compound’s biological activity and its effectiveness in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(butylsulfanyl)-N-[cyano(thiophen-3-yl)methyl]propanamide stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-butylsulfanyl-N-[cyano(thiophen-3-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS2/c1-2-3-6-17-8-5-13(16)15-12(9-14)11-4-7-18-10-11/h4,7,10,12H,2-3,5-6,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOAGTLRYKLEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSCCC(=O)NC(C#N)C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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